5-(Trifluoromethyl)quinolin-7-amine
Overview
Description
5-(Trifluoromethyl)quinolin-7-amine is an organic compound that contains a quinoline ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 7-position
Mechanism of Action
Mode of Action
Quinoline derivatives are known to interact with various biological targets, influencing cellular processes
Biochemical Pathways
Quinoline derivatives have been found to interact with multiple biochemical pathways, but the specific pathways influenced by this compound remain to be identified .
Pharmacokinetics
As a quinoline derivative, it may share some pharmacokinetic properties with other compounds in this class . Specific information about its bioavailability, distribution, metabolism, and excretion is currently unavailable .
Result of Action
Some quinoline derivatives have demonstrated anticancer activities, suggesting potential cytotoxic effects . .
Action Environment
The action, efficacy, and stability of 5-(Trifluoromethyl)quinolin-7-amine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)quinolin-7-amine typically involves multi-step organic reactions. One common method includes the reaction of trifluoromethyl-substituted aniline with 2-aminoquinoline under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)quinolin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.
Substitution: The amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
5-(Trifluoromethyl)quinolin-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Materials Science: It is used in the development of advanced materials, such as liquid crystals and dyes.
Organic Synthesis:
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)quinoline: Lacks the amine group at the 7-position.
7-Aminoquinoline: Lacks the trifluoromethyl group at the 5-position.
5,7-Difluoroquinoline: Contains fluorine atoms instead of a trifluoromethyl group.
Uniqueness
5-(Trifluoromethyl)quinolin-7-amine is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(trifluoromethyl)quinolin-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-4-6(14)5-9-7(8)2-1-3-15-9/h1-5H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOADGCDFRAFIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294124 | |
Record name | 5-(Trifluoromethyl)-7-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-61-2 | |
Record name | 5-(Trifluoromethyl)-7-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447606-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-7-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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